molecular formula C9H8N2O2 B066823 Methyl 1H-indazole-4-carboxylate CAS No. 192945-49-6

Methyl 1H-indazole-4-carboxylate

Cat. No.: B066823
CAS No.: 192945-49-6
M. Wt: 176.17 g/mol
InChI Key: MEXWKIOTIDFYPN-UHFFFAOYSA-N
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Description

Methyl 1H-indazole-4-carboxylate, also known as MICA, is a synthetic compound that has been used in a variety of scientific research applications. MICA has been studied for its potential as an anti-cancer drug, as well as for its ability to modulate certain biochemical and physiological processes.

Scientific Research Applications

  • Antispermatogenic Agents : Certain derivatives of 1H-indazole, like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, have shown potent antispermatogenic activity, impacting testicular weight and spermatogenesis (Corsi & Palazzo, 1976).

  • Enzyme Inhibition : Indazole derivatives, including Methyl 1H-indazole-4-carboxylate, have been reported to inhibit α-amylase and α-glucosidase enzymes effectively. These compounds demonstrated significant inhibitory activities, comparable to the standard acarbose (Nawaz et al., 2021).

  • Anti-Inflammatory and Analgesic Activity : New series of 1H-pyridin-4-yl-indazole-3-carboxylic acid derivatives synthesized from indazole-3-carboxylic acid methyl ester have been evaluated for their anti-inflammatory and analgesic activity (Reddy et al., 2015).

  • Thermal Analysis and Calorimetry : Research on the enthalpy of formation for indazoles, including 1H-indazole carboxylic acids and their methyl esters, has been conducted to understand their energetic and structural influences (Orozco-Guareño et al., 2019).

  • Monoamine Oxidase B Inhibitors : Certain indazole and indole carboxamides, including 1-methyl-1H-indazole-5-carboxamide, have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), offering potential applications in medicinal chemistry (Tzvetkov et al., 2014).

  • Synthetic Cannabinoids : Compounds like this compound have been identified in synthetic cannabinoids, leading to the development of analytical methods for detection in blood samples (Yeter, 2020).

Safety and Hazards

Methyl 1H-indazole-4-carboxylate is classified as a combustible solid . It does not have a flash point . The safety information suggests that it should be stored in a well-ventilated place and the container should be kept tightly closed .

Properties

IUPAC Name

methyl 1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-3-2-4-8-7(6)5-10-11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXWKIOTIDFYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425092
Record name Methyl 1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192945-49-6
Record name Methyl 1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-indazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of methyl 3-amino-o-toluate (100 g, 605 mmol), a solution of ammonium tetrafluoroborate (83.0 g, 787 mmol) in water (600 mL) and concentrated hydrochloric acid (121 mL, 3.93 mmol) was cooled to 0° C., and a solution of sodium nitrite (41.8 g, 605 mmol) in water (88 mL) was added dropwise to the mixture over 25 min. This mixture was stirred for 35 min, and the resulting solid was collected by filtration. This solid was washed with water, methanol and diethyl ether, dried under nitrogen atmosphere, and added to a solution of potassium acetate (65.4 g, 666 mmol) and 18-crown-6 (4.50 g, 17.0 mmol) in chloroform (1.37 L). The resulting mixture was stirred at room temperature for 2 hr, and water (700 mL) was added. The partitioned organic layer was washed with water, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was triturated with hexane, and collected by filtration to give the title compound (63.0 g, yield 59%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
83 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
121 mL
Type
catalyst
Reaction Step Three
Quantity
41.8 g
Type
reactant
Reaction Step Four
Name
Quantity
88 mL
Type
solvent
Reaction Step Four
Name
potassium acetate
Quantity
65.4 g
Type
reactant
Reaction Step Five
Quantity
1.37 L
Type
solvent
Reaction Step Five
Quantity
4.5 g
Type
catalyst
Reaction Step Five
Yield
59%

Synthesis routes and methods II

Procedure details

Indazole-4-carboxylic acid (2.00 g, 12.3 mmol) was suspended in methanol (20 mL) and toluene (30 mL) at room temperature. A solution of 2 M trimethylsilyl diazomethane (12 mL, 24 mmol) in toluene was added slowly and the mixture was stirred at room temperature until the solution turned yellow. The reaction was quenched with concentrated acetic acid (5 mL) and the solvent was removed in vacuo. The residue was purified by silica gel chromatography eluting with a gradient of 0-30% ethyl acetate in hexanes to afford 1H-indazole-4-carboxylic acid methyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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